![molecular formula C13H19NO3S B4644154 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4644154.png)
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Übersicht
Beschreibung
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is expressed in the brain and has been implicated in cognitive function. By blocking GPR40, 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide enhances the release of acetylcholine, a neurotransmitter that is critical for learning and memory.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, two brain regions that are critical for cognitive function. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is that it has a high degree of selectivity for GPR40, which reduces the risk of off-target effects. However, 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has a short half-life and is rapidly metabolized, which can make it difficult to achieve therapeutic levels in the brain.
Zukünftige Richtungen
Future research on 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide should focus on optimizing its pharmacokinetic properties and exploring its potential therapeutic applications in other cognitive disorders. There is also a need for further studies to better understand the long-term effects of 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide on cognitive function and to identify potential side effects.
Conclusion:
In conclusion, 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Its selective antagonism of GPR40 and ability to enhance acetylcholine release make it a potential therapeutic option for these conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function. It has been shown to enhance memory and learning in animal models of Alzheimer's disease and schizophrenia. 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been shown to have potential therapeutic applications in other cognitive disorders such as Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)10-18(15,16)14-9-13-3-2-8-17-13/h4-7,13-14H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTXAEJERFTHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.